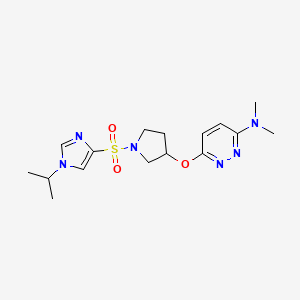

6-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine

Descripción

This compound features a pyridazine core substituted with a dimethylamine group at position 3 and a pyrrolidin-3-yloxy moiety at position 4. The pyrrolidine ring is further sulfonylated by a 1-isopropylimidazole group.

Propiedades

IUPAC Name |

N,N-dimethyl-6-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N6O3S/c1-12(2)21-10-16(17-11-21)26(23,24)22-8-7-13(9-22)25-15-6-5-14(18-19-15)20(3)4/h5-6,10-13H,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWCEHNLJRSPFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine typically involves multiple steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

Introduction of the Imidazole Sulfonyl Group: The imidazole ring is functionalized with a sulfonyl chloride, followed by coupling with the pyridazine core using a base such as triethylamine.

Attachment of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via nucleophilic substitution, often using a halogenated pyrrolidine derivative.

Final Functionalization: The compound is then subjected to methylation to introduce the N,N-dimethyl groups, typically using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyrrolidine moieties.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridazine and imidazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include sulfides or amines.

Substitution: Products depend on the nucleophile used, potentially forming new C-N or C-S bonds.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl groups and imidazole rings.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological targets in a unique manner, offering therapeutic potential.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions, leveraging its unique functional groups.

Mecanismo De Acción

The mechanism of action for 6-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Core Heterocycle Analogues

- Imidazopyridazines (): Compounds like 3-(4-(methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine share the pyridazine backbone but lack the pyrrolidine-sulfonylimidazole side chain. These derivatives are optimized for antimalarial activity through enhanced solubility and target binding .

- Quinazoline Derivatives (): Compounds such as 6-(6-aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine utilize a quinazoline core instead of pyridazine, which alters electronic properties and binding affinity. These are often explored as kinase inhibitors .

Sulfonamide-Containing Analogues

- 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-amine (): This compound shares the sulfonylated pyrrolidine-imidazole moiety but lacks the pyridazine core. It serves as an intermediate in synthesizing more complex sulfonamide derivatives, highlighting the role of sulfonyl groups in enhancing metabolic stability .

Imidazole-Linked Heterocycles

- (2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine (): Combines imidazole and pyridine groups with a benzimidazole core, emphasizing the versatility of imidazole in modulating bioactivity. Such compounds are often designed for kinase or protease inhibition .

Physicochemical Properties

The target compound’s sulfonamide group likely improves aqueous solubility compared to quinazolines, while the pyridazine core may reduce lipophilicity relative to imidazopyridazines .

Actividad Biológica

6-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound incorporates multiple heterocycles, including imidazole, pyrrolidine, and pyridazine, which are often linked to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Imidazole Ring : Known for its role in enzyme inhibition and receptor modulation.

- Pyrrolidine Moiety : Often associated with neuroactive properties.

- Pyridazine Core : Linked to various pharmacological activities including anti-inflammatory and anticancer effects.

Biological Activity Overview

The biological activity of this compound is inferred from studies of structurally similar compounds and preliminary investigations. Key areas of activity include:

1. Antimicrobial Activity

Compounds with imidazole and pyrrolidine structures have shown promising antimicrobial properties. For instance, derivatives of imidazole are known to inhibit bacterial growth by interfering with cell wall synthesis or enzyme function.

2. Anticancer Properties

Pyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

3. Anti-inflammatory Effects

Imidazole-containing compounds frequently exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group may enhance binding affinity to enzymes involved in metabolic pathways.

- Receptor Modulation : The imidazole moiety could interact with G-protein coupled receptors (GPCRs), influencing cellular signaling.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(isopropyl)-1H-imidazole | Imidazole ring | Antimicrobial | Simpler structure; less diverse interactions |

| Pyrimidinyl-piperidine derivatives | Contains piperidine | Anticancer | Focused on cancer treatment mechanisms |

| Sulfonamide derivatives | Sulfonamide group | Antibacterial | Established use in antibiotics; well-studied |

The uniqueness of this compound lies in its combination of both imidazole and pyridine rings along with a sulfonamide component, which may provide synergistic effects not observed in simpler analogs.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- In vitro Studies : Preliminary data indicate that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential for further development in oncology.

- Animal Models : Research involving animal models has shown promise in reducing inflammation and tumor growth when treated with related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.